Methyl 2-amino-2-(oxetan-3-yl)acetate; oxalic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(oxetan-3-yl)acetate; oxalic acid typically involves the reaction of oxetan-3-yl glycine with methanol in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
the general approach would involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with additional steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(oxetan-3-yl)acetate; oxalic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield various substituted derivatives .
Scientific Research Applications
Methyl 2-amino-2-(oxetan-3-yl)acetate; oxalic acid has several scientific research applications, including:
Chemistry: It is used as a reference standard in various chemical analyses and experiments.
Biology: It is used in biochemical studies to understand the behavior of amino acid derivatives.
Medicine: Research involving this compound may contribute to the development of new pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(oxetan-3-yl)acetate; oxalic acid involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The oxetan ring can also participate in various chemical reactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-2-(3-hydroxyoxetan-3-yl)acetate; oxalic acid: This compound has a similar structure but includes a hydroxyl group on the oxetan ring.
Oxetan-3-yl glycine methyl ester: This is another name for Methyl 2-amino-2-(oxetan-3-yl)acetate.
Uniqueness
Methyl 2-amino-2-(oxetan-3-yl)acetate; oxalic acid is unique due to its specific combination of an amino group and an oxetan ring, which allows it to participate in a wide range of chemical reactions and makes it valuable for various research applications .
Properties
IUPAC Name |
methyl 2-amino-2-(oxetan-3-yl)acetate;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.C2H2O4/c1-9-6(8)5(7)4-2-10-3-4;3-1(4)2(5)6/h4-5H,2-3,7H2,1H3;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTPFFUPTSIHLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1COC1)N.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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